molecular formula C7H15O5P B1605275 Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate CAS No. 33771-60-7

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate

Cat. No. B1605275
CAS RN: 33771-60-7
M. Wt: 210.16 g/mol
InChI Key: QSPKRLCEDDVQBT-UHFFFAOYSA-N
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Description

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate , also known by various synonyms such as 3-Dimethoxyphosphoryl-propionic acid methyl ester , Trimethyl (2-carboxyethyl)phosphonate , and Trimethyl 3-phosphonopropionate , is a chemical compound with the empirical formula C₆H₁₃O₅P . It belongs to the class of phosphonate esters and exhibits interesting properties due to its phosphoryl group substitution. The compound is colorless, soluble in organic solvents, and has applications in synthetic chemistry and materials science.



Synthesis Analysis

The synthesis of Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate involves the reaction between 3-(dimethoxyphosphinyl)propionic acid and methanol . The phosphoryl group from the acid reacts with the hydroxyl group of methanol, resulting in the formation of the ester. The reaction typically occurs under mild conditions and yields the desired product.



Molecular Structure Analysis

The molecular structure of Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate consists of a central carbon atom bonded to three methyl groups (two from the dimethoxyphosphoryl moiety and one from the methyl group). The phosphoryl group (P=O) is attached to the carbon atom, and the ester functionality (C=O) completes the structure. The compound adopts a tetrahedral geometry around the central carbon.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, the ester linkage can undergo hydrolysis, yielding the corresponding phosphonic acid and methanol.

  • Reaction with Amines : The compound can react with primary or secondary amines to form amide derivatives.

  • Phosphorylation Reactions : The phosphoryl group can participate in phosphorylation reactions, making it useful in synthetic transformations.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 50-60°C .

  • Solubility : It is soluble in organic solvents such as acetone, dichloromethane, and ethyl acetate.

  • Stability : It is stable under ambient conditions but should be protected from moisture and strong acids.


Scientific Research Applications

Synthesis and Electrophysical Properties

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate has been utilized in the synthesis of Methanofullerene with C1-Geminal Dimethoxyphosphoryl and Methoxycarbonyl Groups. This compound, specifically Methyl 3′-(dimethoxyphosphoryl)-3′H-cyclopropa1,9[5,6]fullerene-3′-carboxylate, has been synthesized and its electrophysical properties have been studied, offering insights into its potential applications in materials science (Torosyan et al., 2018).

Biochemical Degradation Pathway

The compound plays a role in the biochemical degradation pathway of dimethoate, an organophosphorus insecticide. Strain Lgjj-3, a dimethoate-degrading Paracoccus sp., utilizes dimethoate as its sole carbon source. During degradation, metabolites like dimethoate carboxylic acid and O,O,S -trimethyl thiophosphorothioate are formed, indicating its significance in environmental biodegradation and pollutant removal processes (Li et al., 2010).

Heterocyclic Compound Synthesis

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate is used in synthesizing heterocyclic systems. One study focused on the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate, demonstrating its versatility as a reagent in creating various heterocyclic systems, which are valuable in pharmaceutical and chemical industries (Kralj et al., 1997).

Biocompatible Macromolecular Luminogens

In the field of biochemistry and materials science, this compound has been incorporated into the design and synthesis of biocompatible macromolecular luminogens. These luminogens, like 2-(dimethylamino)ethyl methacrylate-co-2-(dimethylamino)ethyl 3-(N-(methylol)acrylamido)-2-methylpropanoate-co-N-(methylol)acrylamide, show potential in sensing and removals of Fe(III) and Cu(II), highlighting their application in environmental monitoring and remediation (Dutta et al., 2020).

Safety And Hazards


  • Flammability : It is a combustible liquid.

  • Toxicity : While not acutely toxic, avoid inhalation or skin contact.

  • Handling Precautions : Use in a well-ventilated area and wear appropriate protective gear.


Future Directions

Research on Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate could explore:



  • Catalytic Applications : Investigate its potential as a catalyst in organic reactions.

  • Biological Activity : Explore any unexpected biological effects.

  • Materials Science : Utilize it in the design of functional materials.


Please note that this analysis is based on available information, and further studies may reveal additional insights. Always consult reliable sources and safety guidelines when working with this compound.


properties

IUPAC Name

methyl 3-dimethoxyphosphoryl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-6(7(8)10-2)5-13(9,11-3)12-4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPKRLCEDDVQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319036
Record name Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate

CAS RN

33771-60-7
Record name NSC338639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TZ Huang, T Chen, Y Saga, LB Han - Tetrahedron, 2017 - Elsevier
Trimethyl phosphine was used as an efficient catalyst for the addition of P(O)-H compounds to electron-deficient alkenes. The addition reactions were generally conducted using a …
Number of citations: 23 www.sciencedirect.com

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